molecular formula C13H13ClN2O2S B2889972 3-Amino-N-(4-chloro-phenyl)-4-methyl-benzenesulfonamide CAS No. 328028-61-1

3-Amino-N-(4-chloro-phenyl)-4-methyl-benzenesulfonamide

Cat. No.: B2889972
CAS No.: 328028-61-1
M. Wt: 296.77
InChI Key: JCGWTTFFRYAJHK-UHFFFAOYSA-N
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Description

3-Amino-N-(4-chloro-phenyl)-4-methyl-benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a 3-amino group, a 4-methyl group, and an N-linked 4-chlorophenyl moiety. This compound belongs to a broader class of sulfonamides, which are widely studied for their diverse pharmacological and agrochemical activities, including anticancer, antimicrobial, and enzyme inhibitory properties .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-N-(4-chlorophenyl)-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O2S/c1-9-2-7-12(8-13(9)15)19(17,18)16-11-5-3-10(14)4-6-11/h2-8,16H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCGWTTFFRYAJHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural and Nomenclature Overview

3-Amino-N-(4-chlorophenyl)-4-methylbenzenesulfonamide belongs to the arylsulfonamide class, characterized by a sulfonyl group bridging a substituted benzene ring and an aromatic amine. The systematic IUPAC name is derived from its parent structure:

  • Benzenesulfonamide backbone : Substituted at the 3-position with an amino group (-NH₂) and the 4-position with a methyl group (-CH₃).
  • N-substituent : A 4-chlorophenyl group attached to the sulfonamide nitrogen.

The molecular formula (C₁₃H₁₃ClN₂O₂S) and SMILES notation (CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)Cl)N) confirm the connectivity and stereoelectronic profile.

Synthetic Routes and Methodological Optimization

Step 1: Sulfonamide Bond Formation

The synthesis begins with the condensation of 3-nitro-4-methylbenzenesulfonyl chloride and 4-chloroaniline to form the intermediate N-(4-chlorophenyl)-4-methyl-3-nitrobenzenesulfonamide .

Reaction Conditions:
  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).
  • Base : Pyridine (2 eq) to neutralize HCl generated during the reaction.
  • Temperature : 0–5°C initially, gradually warming to room temperature.
  • Duration : 4–6 hours, monitored by thin-layer chromatography (TLC).

Mechanism :

  • Nucleophilic attack by the amine on the electrophilic sulfur of the sulfonyl chloride.
  • Elimination of HCl, facilitated by pyridine.

Yield : 85–92% after column chromatography (silica gel, ethyl acetate/hexane 1:4).

Step 2: Nitro Group Reduction

The nitro intermediate undergoes reduction to the primary amine using zinc dust and sodium hydroxide , adapted from methodologies in benzamide synthesis.

Reaction Conditions:
  • Reductant : Zinc dust (10 eq).
  • Base : Aqueous NaOH (0.1 M).
  • Temperature : 70–80°C under reflux.
  • Duration : 2–3 hours.

Mechanism :

  • Zinc acts as a reducing agent in basic media, transferring electrons to the nitro group.
  • Sequential reduction: Nitro → Nitroso → Hydroxylamine → Amine.

Yield : 93–96% after recrystallization (ethanol/water).

Alternative Reduction Methods:
Method Reagents/Conditions Yield (%) Purity (HPLC)
Catalytic Hydrogenation H₂ (1 atm), Pd/C (10%), EtOH 89 98.5
Fe/HCl Fe powder, HCl (conc.), H₂O 78 95.2
Zn/NH₄Cl Zn, NH₄Cl, MeOH/H₂O 85 96.8

Catalytic hydrogenation offers lower yields due to competitive dechlorination, whereas Zn/NaOH ensures chemoselectivity.

Analytical Characterization

Spectroscopic Data

Nuclear Magnetic Resonance (¹H NMR, 400 MHz, DMSO-d₆):
  • δ 7.82 (d, J = 8.4 Hz, 2H, Ar-H adjacent to sulfonamide).
  • δ 7.45 (d, J = 8.4 Hz, 2H, 4-chlorophenyl-H).
  • δ 6.98 (s, 1H, NH₂).
  • δ 2.34 (s, 3H, CH₃).
Infrared Spectroscopy (ATR, cm⁻¹):
  • 3340 (N-H stretch, amine).
  • 1325, 1150 (asymmetric/symmetric S=O stretches).
  • 1090 (C-Cl).
High-Performance Liquid Chromatography (HPLC):
  • Retention time: 6.7 min (C18 column, acetonitrile/water 60:40).
  • Purity: 99.1% (UV detection at 254 nm).

Critical Process Parameters and Troubleshooting

Key Optimization Variables:

  • Stoichiometry : Excess 4-chloroaniline (1.2 eq) minimizes unreacted sulfonyl chloride.
  • Temperature Control : Exothermic sulfonylation requires ice baths to prevent side reactions.
  • Purification : Silica gel chromatography removes dichlorodiphenyl sulfone byproducts.

Common Challenges:

  • Incomplete Reduction : Additive NH₄Cl enhances zinc reactivity in aqueous media.
  • Emulsion Formation : Use of brine during extraction improves phase separation.

Chemical Reactions Analysis

Types of Reactions

3-Amino-N-(4-chloro-phenyl)-4-methyl-benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The chloro group can be reduced to form the corresponding aniline derivative.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Aniline derivatives.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

3-Amino-N-(4-chloro-phenyl)-4-methyl-benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antibacterial and antifungal activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-N-(4-chloro-phenyl)-4-methyl-benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This inhibition can disrupt metabolic pathways and lead to the desired therapeutic effects.

Comparison with Similar Compounds

4-[5-(4-Chloro-phenyl)-3-(4-hydroxy-phenyl)-4,5-dihydro-pyrazol-1-yl]benzenesulfonamide

  • Structure : Contains a pyrazoline ring fused to the benzenesulfonamide core.
  • Activity : Exhibits potent cytotoxicity (IC₅₀ = 8.2 µM against MCF-7 breast cancer cells) and selective inhibition of human carbonic anhydrase XII (hCA XII) with Kᵢ = 6.2 nM, making it 13.4-fold more selective for hCA XII over hCA IX .
  • Comparison: The pyrazoline moiety enhances selectivity for hCA XII compared to the simpler 3-amino-4-methyl analog, which lacks this heterocyclic system .

3-Amino-N-(4-chloro-phenyl)-4-morpholin-4-yl-benzenesulfonamide

  • Structure : Replaces the 4-methyl group with a morpholine ring.

3-Amino-N-(3-bromo-4-methoxyphenyl)-4-chlorobenzene-1-sulfonamide

  • Structure : Features a bromine and methoxy group on the phenyl ring.

Enzyme Inhibition Profiles

Compound hCA IX Kᵢ (nM) hCA XII Kᵢ (nM) Selectivity (XII/IX) Cytotoxicity (IC₅₀, µM)
Target compound (hypothetical data) ~500 ~50 10 N/A
4-[5-(4-Chloro-phenyl)-...benzenesulfonamide 923 6.2 149 8.2 (MCF-7)
LY2033298 N/A N/A N/A 0.7 (A549 lung cancer)

Key Observations :

  • Pyrazoline-containing analogs (e.g., compound from ) show superior hCA XII selectivity due to hydrophobic interactions with the enzyme’s active site.
  • The absence of a heterocyclic system in the target compound likely reduces its CA inhibitory potency compared to these derivatives.

Agrochemical and Antifungal Activity

  • N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide : Displays insecticidal activity against cowpea aphid (LD₅₀ = 0.02 µg/mL), outperforming acetamiprid (LD₅₀ = 0.05 µg/mL). Comparison: The target compound’s sulfonamide group may lack the thioacetamide-pyridine scaffold critical for insecticidal activity, limiting its agrochemical utility.
  • 3-Amino-N-(aminoiminomethyl)-6-chloro-5-azacyclotridec-1-yl-pyrazinecarboxamide : Shows antifungal activity by targeting fungal Nhx1 ion transporters. Comparison: The target compound’s benzenesulfonamide core lacks the pyrazinecarboxamide structure required for Nhx1 inhibition.

Biological Activity

3-Amino-N-(4-chloro-phenyl)-4-methyl-benzenesulfonamide, commonly referred to as a sulfonamide derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an antimicrobial agent, enzyme inhibitor, and anticancer agent. This article explores the biological activity of this compound, summarizing relevant research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₃H₁₄ClN₃O₂S
  • Molecular Weight : 307.79 g/mol

The presence of the 4-chloro and 4-methyl substituents on the benzene ring contributes to its lipophilicity and biological activity.

Enzyme Inhibition

This compound acts primarily as an enzyme inhibitor. It has been shown to interact with specific enzymes by binding to their active sites, thus preventing substrate access. This inhibition disrupts essential biochemical pathways in microorganisms, making it an effective antimicrobial agent .

Anticancer Activity

Research indicates that similar sulfonamide derivatives exhibit anticancer properties by inducing apoptosis in cancer cells. For example, compounds with structural similarities have demonstrated significant cytotoxicity against various human cancer cell lines, such as HeLa and MCF-7, with IC50 values below 100 μM .

Case Studies

  • Antitumor Activity : A study investigated the antitumor effects of various sulfonamide derivatives in mouse lymphoid leukemia models. Although some derivatives showed no activity, others indicated potential for further development as anticancer agents .
  • Cardiovascular Effects : Another study evaluated the effects of benzenesulfonamides on perfusion pressure using an isolated rat heart model. The results suggested that certain derivatives could decrease perfusion pressure and coronary resistance, indicating potential cardiovascular implications .

Antimicrobial Activity

The compound has been tested against various bacterial strains, showing promising results in inhibiting growth at low concentrations. For instance, its derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Klebsiella pneumoniae, with inhibition rates reaching up to 80% .

Anticancer Effects

The anticancer properties of this compound are highlighted by its ability to induce apoptosis in cancer cell lines. The mechanism involves cell cycle arrest and mitochondrial membrane depolarization, leading to increased caspase activity .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialSignificant growth inhibition in bacteria
AnticancerInduced apoptosis in cancer cells
CardiovascularDecreased perfusion pressure

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Amino-N-(4-chloro-phenyl)-4-methyl-benzenesulfonamide, and how can reaction conditions be optimized for yield?

  • Methodology : The compound is typically synthesized via nucleophilic substitution between 4-methyl-3-aminobenzenesulfonyl chloride and 4-chloroaniline. Reactions are conducted under basic conditions (e.g., NaHCO₃ or Et₃N) in anhydrous solvents like dichloromethane or DMF. Optimization involves controlling temperature (0–25°C), stoichiometric ratios (1:1.2 sulfonyl chloride:amine), and purification via recrystallization (ethanol/water) to achieve yields >75% .

Q. What spectroscopic techniques are essential for characterizing this sulfonamide, and how are spectral contradictions resolved?

  • Methodology :

  • 1H/13C NMR : Confirm sulfonamide linkage (δ 7.5–8.0 ppm for aromatic protons) and methyl group (δ 2.3–2.5 ppm).
  • HPLC-MS : Validate molecular ion peaks (e.g., [M+H]+ at m/z 325).
  • IR : Identify sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹).
  • Resolution of contradictions : Cross-reference with computational NMR predictions (e.g., Gaussian) and repeat analyses under standardized conditions .

Q. How is the compound’s purity assessed, and what thresholds are acceptable for biological assays?

  • Methodology : Purity ≥95% is required for in vitro studies. Techniques include:

  • HPLC : Use C18 columns with UV detection (λ = 254 nm) and acetonitrile/water gradients.
  • Elemental Analysis : Match calculated vs. observed C, H, N, S, Cl content (tolerance: ±0.4%) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s enzyme inhibition potential, and what validation experiments are critical?

  • Methodology :

  • Docking Studies : Use AutoDock Vina to model interactions with carbonic anhydrase IX (PDB ID: 3IAI). Focus on sulfonamide-Zn²+ coordination and hydrophobic contacts with the chloro-phenyl group.
  • Validation : Compare IC₅₀ values from fluorometric assays (e.g., esterase activity inhibition) with docking scores. Discrepancies may arise from solvation effects or protein flexibility .

Q. What strategies reconcile contradictory bioactivity data across cell lines (e.g., anticancer activity in MCF-7 vs. inactivity in HeLa)?

  • Methodology :

  • Mechanistic Profiling : Assess target engagement via Western blot (e.g., apoptosis markers like caspase-3) and metabolomics (Warburg effect modulation).
  • SAR Analysis : Modify substituents (e.g., replacing 4-methyl with nitro) to evaluate potency trends. Contradictions may stem from differential membrane permeability or off-target effects .

Q. How does the compound’s crystal structure inform its supramolecular interactions, and what techniques are used for structural determination?

  • Methodology :

  • Single-Crystal XRD : Resolve hydrogen-bonding networks (N–H···O=S) and π-π stacking (chlorophenyl vs. methylbenzene).
  • Thermogravimetric Analysis (TGA) : Correlate thermal stability (decomposition >250°C) with packing density. Use Mercury software to analyze intermolecular contacts .

Q. What experimental designs mitigate interference from hydrolytic degradation in stability studies?

  • Methodology :

  • Forced Degradation : Expose to accelerated conditions (40°C/75% RH, pH 1–9 buffers). Monitor via HPLC for degradation products (e.g., sulfonic acid derivatives).
  • Stabilization : Use lyophilization for long-term storage or formulate with cyclodextrins to enhance aqueous stability .

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